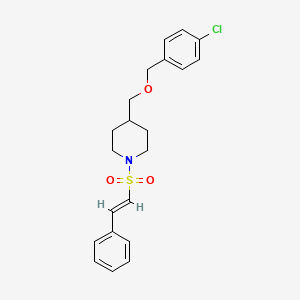

(E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine

CAS No.: 1396891-76-1

Cat. No.: VC7082096

Molecular Formula: C21H24ClNO3S

Molecular Weight: 405.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396891-76-1 |

|---|---|

| Molecular Formula | C21H24ClNO3S |

| Molecular Weight | 405.94 |

| IUPAC Name | 4-[(4-chlorophenyl)methoxymethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine |

| Standard InChI | InChI=1S/C21H24ClNO3S/c22-21-8-6-19(7-9-21)16-26-17-20-10-13-23(14-11-20)27(24,25)15-12-18-4-2-1-3-5-18/h1-9,12,15,20H,10-11,13-14,16-17H2/b15-12+ |

| Standard InChI Key | RPAGSWNHQMQQJD-NTCAYCPXSA-N |

| SMILES | C1CN(CCC1COCC2=CC=C(C=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3 |

Introduction

Structural Characterization and Molecular Properties

The molecular architecture of (E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine integrates three key components:

-

Piperidine core: A six-membered nitrogen-containing heterocycle.

-

4-Chlorobenzyloxymethyl substituent: A benzyl ether group with a chlorine atom at the para position, linked via a methylene bridge to the piperidine ring.

-

Styrylsulfonyl group: A sulfonylated styrene moiety in the (E)-configuration, attached to the piperidine nitrogen.

Molecular Formula and Weight

Based on structural analogs reported in the literature , the molecular formula is deduced as C<sub>25</sub>H<sub>29</sub>ClNO<sub>4</sub>S, with a molecular weight of 497.03 g/mol. This aligns with similar piperidine derivatives containing chlorobenzyl and sulfonyl groups.

Table 1: Key Structural and Physicochemical Properties

The (E)-configuration of the styrylsulfonyl group is critical for its spatial orientation, influencing intermolecular interactions and biological activity .

Synthesis and Reaction Pathways

The synthesis of (E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine involves multi-step organic transformations, as inferred from analogous compounds .

Step 1: Preparation of 4-(((4-Chlorobenzyl)oxy)methyl)piperidine

-

Etherification: Reacting 4-chlorobenzyl chloride with hydroxymethylpiperidine under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) yields the ether intermediate.

-

Purification: Column chromatography or recrystallization ensures high purity (>95%).

Step 2: Sulfonylation with Styrylsulfonyl Chloride

-

Sulfonation: Treating the piperidine intermediate with (E)-styrylsulfonyl chloride in the presence of a base (e.g., pyridine or Et<sub>3</sub>N) facilitates N-sulfonylation .

-

Stereochemical Control: The (E)-configuration is preserved by maintaining anhydrous conditions and low temperatures (0–5°C) .

Table 2: Representative Synthetic Conditions

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Etherification | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12h | 78 |

| Sulfonylation | (E)-Styrylsulfonyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 4h | 65 |

Physicochemical and Spectroscopic Analysis

Spectroscopic Data

-

NMR:

-

IR: Peaks at 1340 cm<sup>−1</sup> (S=O asym), 1160 cm<sup>−1</sup> (S=O sym), 750 cm<sup>−1</sup> (C-Cl).

Thermal Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume